molecular formula C12H11NO2S B8789403 2-[(Phenylsulfonyl)methyl]pyridine CAS No. 1620-50-4

2-[(Phenylsulfonyl)methyl]pyridine

Cat. No.: B8789403
CAS No.: 1620-50-4
M. Wt: 233.29 g/mol
InChI Key: PPFKQEVWJGRSJC-UHFFFAOYSA-N
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Description

2-[(Phenylsulfonyl)methyl]pyridine is an organic compound with the molecular formula C12H11NO2S and an average molecular mass of 233.285 g/mol . It is characterized by a pyridine ring linked to a phenylsulfonyl group via a methylene bridge. This structure is part of a broader class of pyridine-based compounds, which are fundamental scaffolds in medicinal and agrochemical research due to their versatile chemical properties . As a building block in organic synthesis, this compound serves as a valuable precursor for the development of more complex molecules. Its structural features make it a potential candidate for creating novel compounds through multi-component reactions, similar to those used in the synthesis of aminoalkyl phenols and other pharmacologically interesting scaffolds . Researchers may explore its utility in various fields, including the development of new chemical entities for biological testing. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1620-50-4

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)pyridine

InChI

InChI=1S/C12H11NO2S/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11/h1-9H,10H2

InChI Key

PPFKQEVWJGRSJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Reactivity Comparison

Compound Functional Group Molecular Weight (g/mol) Key Properties/Activities References
2-[(Phenylsulfonyl)methyl]pyridine -SO₂- 243.29 Enhanced polarity, metabolic stability
2-[(Phenylthio)methyl]pyridine -S- 201.29 Anti-inflammatory (RPAR inhibition)
2-(Phenylselenonyl)pyridine -SeO₂- 266.22 Antioxidant, anti-cancer applications
2-(4-Bromomethylphenyl)pyridine -CH₂Br 262.13 Synthetic intermediate for drug design

Structure-Activity Relationships (SAR)

  • Electronic Effects: Sulfonyl (-SO₂-) groups are electron-withdrawing, reducing electron density on the pyridine ring and altering reactivity in electrophilic substitutions .
  • Steric Effects: Bulky substituents (e.g., selenonyl) influence molecular packing and intermolecular interactions, as seen in crystallographic studies .
  • Biological Implications :
    • Sulfur and selenium analogs exhibit distinct pharmacological profiles due to differences in redox activity and target binding .

Q & A

Basic Research Question

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., pyridine-phenyl planarity ~79°), confirming stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl protons at δ 3.5–4.0 ppm; pyridine ring protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 261.07) and fragmentation patterns .

What methodologies are recommended for purifying this compound?

Basic Research Question

  • Recrystallization : Use solvent mixtures (e.g., CHCl₃/CCl₄) to isolate high-purity crystals .
  • Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate) separates sulfonyl byproducts .
  • Automated systems : Continuous flow reactors minimize impurities during scale-up .

What are the current limitations in understanding the biological activity of this compound?

Advanced Research Question

  • Toxicity gaps : No acute/chronic toxicity data exist; in vitro assays (e.g., MTT on HepG2 cells) are needed to establish IC₅₀ values .
  • Mechanistic studies : Design enzyme inhibition assays (e.g., cytochrome P450) to evaluate binding kinetics .
  • Metabolic profiling : LC-MS/MS can identify metabolites and potential off-target effects .

How can computational modeling elucidate the electronic properties of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), highlighting nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to biological targets (e.g., kinases) using PyRx or AutoDock .
  • MD simulations : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

What strategies ensure enantiomeric purity during large-scale synthesis?

Advanced Research Question

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric synthesis (>90% ee) .
  • Crystallization-induced diastereomer resolution : Separate enantiomers via salt formation with chiral acids .
  • Process analytical technology (PAT) : In-line FTIR monitors enantiomeric excess in real time .

How do intermolecular interactions influence the solid-state packing of this compound?

Advanced Research Question

  • Weak interactions : C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.3–3.6 Å) stabilize crystal lattices .
  • Thermodynamic studies : DSC/TGA reveal melting points (~453 K) and decomposition profiles .

What in vitro assays are suitable for studying its potential in oncology?

Advanced Research Question

  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, A549) using SRB staining .
  • Apoptosis markers : Flow cytometry (Annexin V/PI) quantifies caspase-3 activation .
  • Synergy studies : Combine with cisplatin to evaluate therapeutic potentiation .

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